2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride
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Description
2-Piperazin-1-yl-1,3-thiazol-4-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its numerous applications in various fields. This compound is a potent inhibitor of certain enzymes, making it useful in drug discovery and development.
Scientific Research Applications
Catalytic N-formylation for Synthesis of Antimicrobial Agents Research highlighted the synthesis of piperazine-based antimicrobial agents, emphasizing their efficient preparation and promising pharmacological potential against bacteria and fungi. The study showcased the compound's minimal inhibitory concentrations, indicating their effectiveness as antimicrobial agents (Patel & Park, 2015).
Dual Antihypertensive Agents Another study focused on the design and synthesis of hydrochloride salts of piperazine derivatives as potential dual antihypertensive agents. This research aimed at understanding the protonation of nitrogen atoms in the piperazine ring, contributing to the development of antihypertensive drugs (Marvanová et al., 2016).
Antidepressant and Antianxiety Properties Compounds involving piperazine showed significant antidepressant and antianxiety activities in preclinical models. The study underscores the potential therapeutic applications of these derivatives in treating mood disorders (Kumar et al., 2017).
Antifungal Compound Solubility and Partitioning The solubility, thermodynamics, and partitioning processes of a novel antifungal compound were examined, providing insights into its physicochemical properties and biological relevance. Such studies are crucial for the development of effective antifungal therapies (Volkova et al., 2020).
Anti-Inflammatory and Analgesic Properties Research on the synthesis and evaluation of piperazine derivatives revealed their potential as anti-inflammatory and analgesic agents. This highlights the compound's utility in developing treatments for inflammatory conditions and pain management (Tozkoparan et al., 2004).
properties
IUPAC Name |
2-piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c11-6-5-12-7(9-6)10-3-1-8-2-4-10;/h5,8,11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAUEFXFDXBKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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